molecular formula C20H24N2O2 B1613874 2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-46-5

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613874
CAS No.: 898783-46-5
M. Wt: 324.4 g/mol
InChI Key: ISPNFOSCZQTNRN-UHFFFAOYSA-N
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Description

2-Methoxy-4'-(4-methylpiperazinomethyl) Benzophenone ( 898783-46-5) is a synthetic benzophenone derivative with a molecular formula of C20H24N2O2 and a molecular weight of 324.42 g/mol. This compound is characterized by the presence of a methylpiperazine group, which can enhance solubility and provide a handle for further chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value: While specific biological data for this compound is not available in the public domain, its molecular structure provides strong clues to its research utility. Compounds featuring the benzophenone scaffold are extensively studied in photochemistry for their unique excited-state behavior, which can be applied in processes such as photochemical crosslinking . Furthermore, the methylpiperazine moiety is a common pharmacophore found in molecules active against various biological targets. Therefore, this chemical is primarily of interest as a key building block (synthon) for the development of more complex molecules, potentially for use in pharmaceutical discovery, materials science, and as a probe in biochemical studies. Physical-Chemical Data (Predicted): • Boiling Point: 484.1 ± 45.0 °C • Density: 1.122 ± 0.06 g/cm³ • pKa: 7.54 ± 0.10 This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPNFOSCZQTNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642957
Record name (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-46-5
Record name (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Step Production Method (Industrial Scale)

  • Step 1: Synthesis of 2,4-dihydroxybenzophenone (BP-1)

    • React resorcinol with benzoyl chloride or trichlorobenzene derivatives to form crude 2,4-dihydroxybenzophenone.
    • Product purity >98%.
  • Step 2: Refining BP-1

    • Dissolve crude BP-1 in toluene.
    • Use phosphoric acid decolorization and activated carbon treatment.
    • Purify to >99% content.
  • Step 3: Methylation to form 2-hydroxy-4-methoxybenzophenone (BP-3)

    • React BP-1 with methyl sulfate under pH 8–8.5 conditions.
    • Reaction temperature: 45–68 °C.
    • Reaction time: 4–6 hours.
    • Crude product purity ~95–96%.
  • Step 4: Refining BP-3

    • Dissolve crude BP-3 in methanol at 55–68 °C.
    • Remove impurities by centrifugation.
    • Cool to 0–10 °C for crystallization.
    • Repeat recrystallization for >99.9% purity.
    • Yield: pale yellow powder.
Step Raw Materials Conditions Product Purity (%) Notes
1 Resorcinol + trichlorobenzene Friedel-Crafts acylation >98 Crude BP-1
2 BP-1 crude + toluene + H3PO4 Decolorization, filtration >99 Refined BP-1
3 BP-1 + methyl sulfate + pH 8-8.5 45–68 °C, 4–6 h ~95–96 Crude BP-3
4 BP-3 crude + methanol 55–68 °C dissolve, 0–10 °C crystallize >99.9 Refined BP-3

Source: Patent CN101323564A (2008)

Advanced Preparation Process Using Phase Transfer Catalysis

A more recent and environmentally friendly method involves the methylation of 2,4-dihydroxybenzophenone using methyl halides under phase transfer catalysis in alkaline aqueous-organic biphasic systems.

Reaction Scheme

  • Starting materials: 2,4-dihydroxybenzophenone, methyl halide (e.g., methyl chloride, methyl bromide, methyl iodide).
  • Catalyst: Phase transfer catalyst such as tetrabutylammonium chloride or polyethylene glycol (PEG-200 or PEG-400).
  • Base: Alkali liquor (KOH, NaOH, K2CO3, or Na2CO3) at 20–50 wt%.
  • Solvent: Toluene, xylene, chlorobenzene, or butyl acetate.
  • Conditions: Heated in a high-pressure reactor at 60–140 °C, 0.3–0.5 MPa, 1–4 hours.

Process Details

  • Sequential addition of 2,4-dihydroxybenzophenone, alkali liquor, phase transfer catalyst, solvent, and methyl halide.
  • After reaction, the mixture is cooled, extracted with n-hexane, and concentrated.
  • Product purity typically ≥99%.
Parameter Range/Type
Alkali liquor KOH, NaOH, K2CO3, Na2CO3 (20–50 wt%)
Phase transfer catalyst Tetrabutylammonium chloride/bromide, PEG-200/400
Solvent Toluene, xylene, chlorobenzene, butyl acetate
Methyl halide Methyl chloride, bromide, or iodide
Temperature 60–140 °C
Pressure 0.3–0.5 MPa
Reaction time 1–4 hours
Molar ratios (2,4-dihydroxybenzophenone : methyl halide) 1 : 1–2
Molar ratio (2,4-dihydroxybenzophenone : alkali) 1 : 1–1.5

Source: Patent CN112142579A (2019)

Summary Table of Preparation Methods

Step/Method Key Reagents/Conditions Product Purity (%) Advantages Limitations
Friedel-Crafts acylation Resorcinol + benzoyl chloride, AlCl3 catalyst >98 (BP-1) Established, high yield Requires handling corrosive AlCl3
Methylation with methyl sulfate BP-1 + methyl sulfate, pH 8–8.5, 45–68 °C >99.9 (BP-3) High purity, industrial scale Uses toxic methyl sulfate
Phase transfer catalysis methylation BP-1 + methyl halide + alkali + PTC, 60–140 °C, 0.3–0.5 MPa ≥99 Environmentally friendly, high yield Requires high pressure equipment
Nucleophilic substitution with 4-methylpiperazine Halomethyl benzophenone + 4-methylpiperazine, mild heating High (dependent on purification) Specific functionalization Sensitive to reaction conditions

Research Findings and Industrial Relevance

  • The phase transfer catalysis method offers a safer, greener alternative to traditional methyl sulfate methylation, with comparable yields and purity.
  • The multi-step purification involving crystallization and activated carbon treatment is essential to achieve pharmaceutical-grade purity.
  • The functionalization with 4-methylpiperazine is a critical step to impart biological activity or specific UV absorption properties.
  • Industrial processes optimize reaction times, temperatures, and reagent ratios to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Organic Synthesis

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceutical compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in creating diverse chemical entities.

Research has indicated potential biological activities of this compound, particularly in the realms of:

  • Antimicrobial Properties : Studies have shown that derivatives of benzophenone compounds can exhibit antimicrobial effects, making them candidates for further exploration in drug development.
  • Anticancer Activity : There is ongoing research into the anticancer properties of similar compounds, suggesting that this compound may also hold therapeutic potential.

Material Science

In material science, this compound is investigated for its role in developing specialty chemicals and materials. Its unique structural features can be exploited to enhance the properties of polymers and coatings, particularly those requiring UV stability.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential applications in pharmaceuticals and disinfectants.

Case Study 2: Drug Development

In drug formulation research, this compound was assessed for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The findings demonstrated that incorporating this compound into formulations improved drug delivery mechanisms.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Benzophenone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features References
This compound -OCH₃ (2), -CH₂-(4-methylpiperazine) (4') C₂₀H₂₃N₂O₂ Electron-donating methoxy group; enhanced solubility via piperazine moiety
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone -Br (4), -F (3), -CH₂-(4-methylpiperazine) (2') C₁₉H₂₀BrFN₂O Halogen substituents (electron-withdrawing); potential bioactivity modulation
2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone -CH₃ (2,5), -CH₂-(4-methylpiperazine) (4') C₂₁H₂₆N₂O Methyl groups (electron-donating); increased lipophilicity
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone -Cl (2), -F (4), -CH₂-(4-methylpiperazine) (2') C₁₉H₂₀ClFN₂O Mixed halogen effects; altered dipole moments
4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone -Br (4'), -CH₂-(4-methylpiperazine) (2) C₁₉H₂₁BrN₂O Bromine as a bulky substituent; potential steric hindrance

Key Observations:

  • Halogens (Br, F, Cl) introduce electron-withdrawing effects, altering reactivity and binding affinities .
  • Solubility: Piperazinomethyl groups improve aqueous solubility due to the tertiary amine’s hydrogen-bonding capacity, critical for pharmacokinetics .
  • Steric Factors: Bulky substituents like bromine may hinder molecular interactions compared to smaller groups like fluorine .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound 323.41 Not reported ~1.25 (predicted) ~7.5
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 398.28 490.8 (predicted) 1.327 7.56
4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone 373.29 Not reported 1.327 7.56

Notes:

  • Predicted boiling points and densities correlate with molecular weight and halogen content .
  • pKa values (~7.5) suggest moderate basicity, likely due to the piperazine nitrogen .

Anti-Tumor and Anti-Angiogenic Effects

  • Halogenated Analogs: Bromo- and fluoro-substituted derivatives show enhanced anti-angiogenic activity compared to non-halogenated benzophenones, likely due to increased electrophilicity .
  • Methyl-Substituted Analogs: Compounds like 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone exhibit anti-fungal properties, attributed to methyl groups improving membrane penetration .

Anti-Fungal Activity

  • Methyl and methoxy derivatives demonstrate superior anti-fungal activity compared to halogenated analogs, as seen in methyl-substituted benzophenones .

Biological Activity

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, also known by its CAS number 898783-46-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzophenone core with a methoxy group and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including antimicrobial, anticancer, and other relevant effects based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C₂₄H₃₄N₂O₂. The structural composition is crucial for understanding its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study utilizing disc diffusion methods, the compound was tested against various bacterial and fungal strains. The results demonstrated notable zones of inhibition, suggesting effective antimicrobial action.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13
Candida albicans12

Methodology: The antimicrobial assay involved incubating cultures on agar plates treated with the compound and measuring the inhibition zones after 24 hours .

Anticancer Activity

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines, including MCF-7 (breast cancer). The compound showed dose-dependent cytotoxicity, indicating potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
1085
2570
5045

Mechanism of Action: The proposed mechanism involves induction of apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
  • Neuroprotective Properties: Some research indicates potential benefits in neurodegenerative models by reducing oxidative stress.

Case Studies

  • Antimicrobial Efficacy Study: A comprehensive study analyzed the effectiveness of various concentrations of the compound against multiple pathogens. Results indicated that higher concentrations correlated with increased antimicrobial activity.
  • Cytotoxicity in Cancer Models: A case study involving MCF-7 cells showed that treatment with the compound at varying concentrations led to significant reductions in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. How do solvent polarity and proticity affect the compound’s photodegradation kinetics?

  • Methodology : Expose solutions to UV light (λ = 254 nm) and track degradation via LC-MS. Polar aprotic solvents (e.g., DMSO) stabilize excited states, accelerating degradation. In protic solvents (e.g., methanol), hydrogen bonding reduces reactivity. Quantum yield calculations (Φ) quantify pathway efficiency .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental bioactivity data?

  • Analysis : Discrepancies arise from ligand flexibility (e.g., rotation of the piperazine ring) and solvent effects not modeled in docking. Validate docking poses via molecular dynamics (MD) simulations in explicit solvent. For example, MD reveals that water molecules disrupt key π-π interactions in the binding pocket, reducing affinity .

Q. How should researchers address variability in reported benzophenone metabolite toxicity?

  • Analysis : Variability stems from species-specific metabolism (e.g., rodent vs. human CYP450 isoforms). Use recombinant enzyme assays (e.g., CYP3A4) to identify major metabolites. Cross-reference with in vivo data (e.g., uterotrophic assays) to assess human relevance .

Tables of Key Parameters

Parameter Value/Technique Reference
ν(C=O) in acetonitrile1680 cm⁻¹ (isolated), 1655 cm⁻¹ (H-bonded)
Melting point (recrystallized)58–63°C
HPLC purity threshold>98% (C18 column, acetonitrile/water + TFA)
Hydrogen bond lifetime7.7 ps (water/acetonitrile)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone
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2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

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